molecular formula C10H14N2O6 B12383790 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12383790
M. Wt: 261.25 g/mol
InChI Key: SXUXMRMBWZCMEN-UOGQMKCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. The presence of trideuteriomethoxy group makes it unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrimidine derivative.

    Glycosylation: The pyrimidine derivative undergoes glycosylation with a protected sugar moiety.

    Deprotection: The protecting groups are removed to yield the desired nucleoside analog.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in nucleic acid metabolism and function.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids. This incorporation can disrupt normal nucleic acid function, leading to inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in DNA and RNA synthesis.

Comparison with Similar Compounds

    Uridine: A naturally occurring nucleoside with similar structure but without the trideuteriomethoxy group.

    Cytidine: Another nucleoside analog with a different base structure.

    Thymidine: A nucleoside analog used in antiviral therapies.

Uniqueness: 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione is unique due to the presence of the trideuteriomethoxy group, which can enhance its stability and alter its biological activity compared to other nucleoside analogs.

Properties

Molecular Formula

C10H14N2O6

Molecular Weight

261.25 g/mol

IUPAC Name

1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-17-8-7(15)5(4-13)18-9(8)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,7?,8+,9-/m1/s1/i1D3

InChI Key

SXUXMRMBWZCMEN-UOGQMKCKSA-N

Isomeric SMILES

[2H]C([2H])([2H])O[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=CC(=O)NC2=O

Canonical SMILES

COC1C(C(OC1N2C=CC(=O)NC2=O)CO)O

Origin of Product

United States

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